2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide is a chemical compound with a complex structure that includes an amino group, a dichlorophenyl group, and a propanamide group
Vorbereitungsmethoden
The synthesis of 2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. One common method involves the reaction of 2,5-dichlorobenzyl chloride with isopropylamine to form the intermediate, which is then reacted with 2-amino-propanamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide can be compared with other similar compounds, such as:
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-methylpropanamide: This compound differs in the alkyl group attached to the amide nitrogen.
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide: This compound has an ethyl group instead of an isopropyl group.
Eigenschaften
Molekularformel |
C13H18Cl2N2O |
---|---|
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-6-11(14)4-5-12(10)15/h4-6,8-9H,7,16H2,1-3H3 |
InChI-Schlüssel |
HZYPYHMBGZWCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.